Cas no 2138377-92-9 (Quinoline, 5-(1-methylethoxy)-8-nitro-)
Quinoline, 5-(1-methylethoxy)-8-nitro- Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 5-(1-methylethoxy)-8-nitro-
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- Inchi: 1S/C12H12N2O3/c1-8(2)17-11-6-5-10(14(15)16)12-9(11)4-3-7-13-12/h3-8H,1-2H3
- InChI Key: VGPRPQNDTDOZQO-UHFFFAOYSA-N
- SMILES: N1C2C(=C(OC(C)C)C=CC=2[N+]([O-])=O)C=CC=1
Quinoline, 5-(1-methylethoxy)-8-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-768410-0.05g |
8-nitro-5-(propan-2-yloxy)quinoline |
2138377-92-9 | 95.0% | 0.05g |
$1080.0 | 2025-02-22 | |
| Enamine | EN300-768410-0.1g |
8-nitro-5-(propan-2-yloxy)quinoline |
2138377-92-9 | 95.0% | 0.1g |
$1131.0 | 2025-02-22 | |
| Enamine | EN300-768410-0.25g |
8-nitro-5-(propan-2-yloxy)quinoline |
2138377-92-9 | 95.0% | 0.25g |
$1183.0 | 2025-02-22 | |
| Enamine | EN300-768410-0.5g |
8-nitro-5-(propan-2-yloxy)quinoline |
2138377-92-9 | 95.0% | 0.5g |
$1234.0 | 2025-02-22 | |
| Enamine | EN300-768410-1.0g |
8-nitro-5-(propan-2-yloxy)quinoline |
2138377-92-9 | 95.0% | 1.0g |
$1286.0 | 2025-02-22 | |
| Enamine | EN300-768410-2.5g |
8-nitro-5-(propan-2-yloxy)quinoline |
2138377-92-9 | 95.0% | 2.5g |
$2520.0 | 2025-02-22 | |
| Enamine | EN300-768410-5.0g |
8-nitro-5-(propan-2-yloxy)quinoline |
2138377-92-9 | 95.0% | 5.0g |
$3728.0 | 2025-02-22 | |
| Enamine | EN300-768410-10.0g |
8-nitro-5-(propan-2-yloxy)quinoline |
2138377-92-9 | 95.0% | 10.0g |
$5528.0 | 2025-02-22 |
Quinoline, 5-(1-methylethoxy)-8-nitro- Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on Quinoline, 5-(1-methylethoxy)-8-nitro-
5-(1-Methylethoxy)-8-Nitroquinoline: A Comprehensive Overview
The compound 5-(1-methylethoxy)-8-nitroquinoline (CAS No. 2138377-92-9) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the quinoline family, which is a heterocyclic aromatic system with a nitrogen atom in the ring. The presence of the nitro group at position 8 and the isopropoxy group at position 5 imparts unique electronic and structural properties to this molecule, making it a subject of interest for researchers and industry professionals alike.
Recent studies have highlighted the potential of 5-(1-methylethoxy)-8-nitroquinoline in the development of advanced materials, particularly in the field of optoelectronics. The nitro group is known to enhance the electron-withdrawing properties of the molecule, which can be advantageous in applications such as light-emitting diodes (LEDs) and solar cells. Additionally, the isopropoxy group contributes to the molecule's solubility and stability, making it easier to process into thin films or other forms suitable for device fabrication.
One of the most promising areas of research involving 5-(1-methylethoxy)-8-nitroquinoline is its use as a precursor in organic synthesis. The compound's structure allows for further functionalization, enabling chemists to tailor its properties for specific applications. For instance, researchers have explored its use in synthesizing novel coordination polymers and metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and sensing technologies.
Furthermore, 5-(1-methylethoxy)-8-nitroquinoline has shown potential in pharmacological applications. The quinoline core is a common scaffold in drug design due to its ability to interact with various biological targets. The addition of the nitro and isopropoxy groups may enhance the compound's bioavailability and selectivity, making it a candidate for further exploration in drug discovery programs targeting diseases such as cancer or neurodegenerative disorders.
The synthesis of 5-(1-methylethoxy)-8-nitroquinoline typically involves multi-step organic reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, researchers have employed transition metal catalysts to facilitate key steps such as nitration and alkoxylation, significantly improving yields and reducing reaction times.
In terms of physical properties, 5-(1-methylethoxy)-8-nitroquinoline exhibits a high degree of thermal stability, which is crucial for its application in high-temperature environments. Its optical properties, including absorption and emission characteristics, have been thoroughly investigated using techniques such as UV-vis spectroscopy and fluorescence spectroscopy. These studies have revealed that the compound has strong absorption bands in the visible region, making it suitable for use in light-harvesting devices.
From an environmental standpoint, 5-(1-methylethoxy)-8-nitroquinoline has been evaluated for its biodegradability and toxicity. Initial studies suggest that the compound is not highly toxic under normal conditions; however, further research is needed to fully understand its environmental impact and ensure safe handling practices.
In conclusion, 5-(1-methylethoxy)-8-nitroquinoline (CAS No. 2138377-92-9) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for both fundamental research and industrial development. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in advancing modern science and technology.
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